molecular formula C5H8O2 B1585387 2-Vinyl-1,3-dioxolane CAS No. 3984-22-3

2-Vinyl-1,3-dioxolane

Cat. No. B1585387
CAS RN: 3984-22-3
M. Wt: 100.12 g/mol
InChI Key: KKBHSBATGOQADJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Vinyl-1,3-dioxolane (2-VDO) is an organic compound with a unique structure that has a wide range of applications in the fields of chemistry, biology, and medicine. It is a versatile reagent that is used in many synthetic and analytical processes. 2-VDO has been used in the synthesis of different types of compounds, including drugs, natural products, and polymers. In addition, it has been used in a variety of biochemical and physiological studies as well as in laboratory experiments.

Scientific Research Applications

Polymerization Characteristics

  • Polymerization Process : 2-Vinyl-1,3-dioxolane can be polymerized at low temperatures using cationic catalysts, leading to the formation of polymers containing ester units in addition to units with the dioxolane ring. This finding was highlighted in the polymerization experiments conducted by Tada, Saegusa, and Furukawa (1966), where they observed the formation of both ester units and dioxolane ring units in the polymerized product (Tada, Saegusa, & Furukawa, 1966).

  • Radical Vinylation : The study by Kippo et al. (2014) demonstrated the successful radical vinylation of 1,3-dioxolanes using vinyl bromides to produce 2-vinyl-1,3-dioxolanes. This technique offers a way to modify the 1,3-dioxolane structure, expanding its utility in various chemical reactions (Kippo et al., 2014).

  • Polymerization by α,α′-Azobisisobutyronitrile or γ-Ray Irradiation : Kagiya et al. (1967) explored an alternative polymerization method for this compound using α,α′-azobisisobutyronitrile (AIBN) or γ-ray irradiation. This resulted in the production of a white amorphous polymer, further indicating the versatility of this compound in polymer synthesis (Kagiya et al., 1967).

Chemical Synthesis Applications

  • Synthesis of 1,3-Dioxolanes : Adams, Barnard, and Brosius (1999) reported on the synthesis of various 1,3-dioxolanes, including 2-vinyl-1,3-dioxolanes, by adding ketones to epoxides. This chemical reaction, catalyzed by [Cp*Ir(NCMe)3]2+, demonstrates the applicability of this compound in organic synthesis (Adams, Barnard, & Brosius, 1999).

Advanced Chemical Processing

  • Ruthenium-Catalyzed Allylic Alkylations : Bayer and Kazmaier (2014) explored the use of 4-vinyl-substituted 1,3-dioxolan-2-ones in ruthenium-catalyzed allylic alkylations, highlighting the potential of this compound derivatives in complex organic transformations (Bayer & Kazmaier, 2014).

Photopolymerization Research

  • Photopolymerization Studies : Ouchi, Nakamura, and Oiwa (1977) investigated the photopolymerization of this compound, which involved the formation of cyclic acetal radicals and ester radicals. This study provides insights into the photopolymerization behavior of this compound (Ouchi, Nakamura, & Oiwa, 1977).

Biochemical Analysis

Biochemical Properties

It is known that the vinylation of 1,3-dioxolanes can proceed well to give 2-vinyl-1,3-dioxolanes in good yields . This suggests that 2-Vinyl-1,3-dioxolane may interact with enzymes, proteins, and other biomolecules involved in vinylation reactions.

Molecular Mechanism

It is known that the double bond in the vinyl group contributes to its reactivity, suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of 115-116 °C and a density of 1.001 g/mL at 25 °C . This information could be relevant for understanding the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.

properties

IUPAC Name

2-ethenyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-2-5-6-3-4-7-5/h2,5H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBHSBATGOQADJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073334
Record name 1,3-Dioxolane, 2-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3984-22-3
Record name 2-Ethenyl-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3984-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxolane, 2-ethenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003984223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dioxolane, 2-ethenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Dioxolane, 2-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-vinyl-1,3-dioxolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.480
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Vinyl-1,3-dioxolane
Reactant of Route 2
2-Vinyl-1,3-dioxolane
Reactant of Route 3
Reactant of Route 3
2-Vinyl-1,3-dioxolane
Reactant of Route 4
2-Vinyl-1,3-dioxolane
Reactant of Route 5
Reactant of Route 5
2-Vinyl-1,3-dioxolane
Reactant of Route 6
2-Vinyl-1,3-dioxolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.